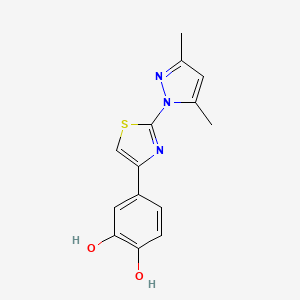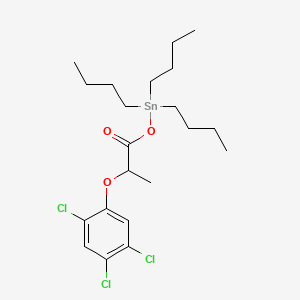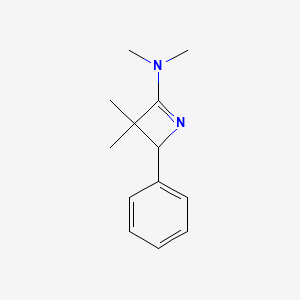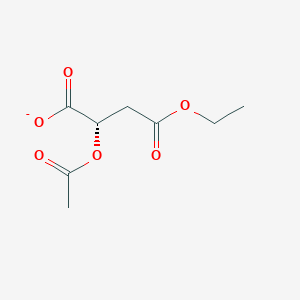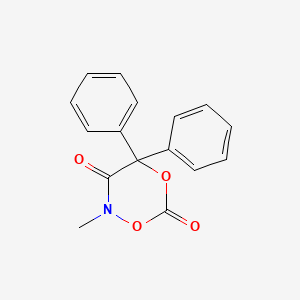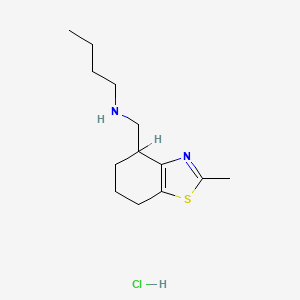
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the N-butyl and 2-methyl substituents. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Synthetic Route:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The N-butyl and 2-methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Analyse Chemischer Reaktionen
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiazole derivatives
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride has several scientific research applications across different fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the N-butyl and tetrahydro groups, resulting in different chemical and biological properties.
4,5,6,7-Tetrahydrobenzothiazole: Similar core structure but lacks the N-butyl and 2-methyl substituents.
N-Butylbenzothiazole: Contains the N-butyl group but lacks the tetrahydro and 2-methyl groups.
Uniqueness:
- The presence of both N-butyl and 2-methyl groups, along with the tetrahydrobenzothiazole core, imparts unique chemical and biological properties to 4,5,6,7-Tetrahydro-N-butyl-2-methyl-4-benzothiazolemethanamine hydrochloride, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
77529-10-3 |
|---|---|
Molekularformel |
C13H23ClN2S |
Molekulargewicht |
274.85 g/mol |
IUPAC-Name |
N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H22N2S.ClH/c1-3-4-8-14-9-11-6-5-7-12-13(11)15-10(2)16-12;/h11,14H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
PKYRDAMACZRXOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1CCCC2=C1N=C(S2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
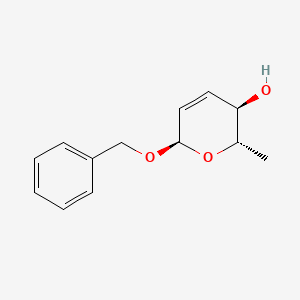

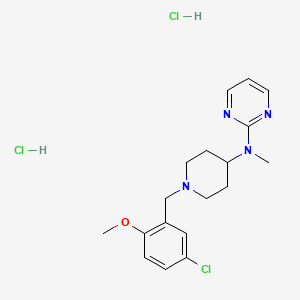
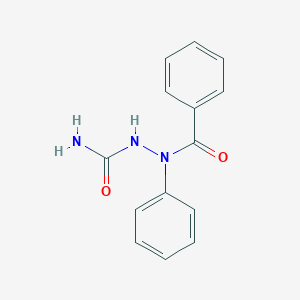
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
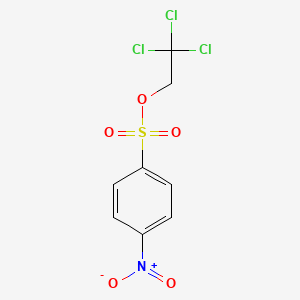
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
